molecular formula C21H16BrNO2 B13977934 4,5-Bis(benzyloxy)-2-bromobenzonitrile CAS No. 1187172-71-9

4,5-Bis(benzyloxy)-2-bromobenzonitrile

Cat. No.: B13977934
CAS No.: 1187172-71-9
M. Wt: 394.3 g/mol
InChI Key: WAFOJCKLZIUULB-UHFFFAOYSA-N
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Description

4,5-Bis(benzyloxy)-2-bromobenzonitrile (CAS 1187172-71-9) is a brominated aromatic compound featuring two benzyloxy substituents at the 4- and 5-positions and a nitrile group at the 1-position of the benzene ring. Personal protective equipment (PPE) such as flame-resistant clothing, gloves, and respiratory protection is recommended during use .

Properties

IUPAC Name

2-bromo-4,5-bis(phenylmethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrNO2/c22-19-12-21(25-15-17-9-5-2-6-10-17)20(11-18(19)13-23)24-14-16-7-3-1-4-8-16/h1-12H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFOJCKLZIUULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C#N)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677575
Record name 4,5-Bis(benzyloxy)-2-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187172-71-9
Record name 4,5-Bis(benzyloxy)-2-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(benzyloxy)-2-bromobenzonitrile typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4,5-Bis(benzyloxy)-2-bromobenzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic systems.

Common Reagents and Conditions:

    Substitution Reactions: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can produce corresponding aldehydes, carboxylic acids, or alcohols.

Scientific Research Applications

Chemistry: 4,5-Bis(benzyloxy)-2-bromobenzonitrile is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In biological research, this compound can be used to study the effects of benzyloxy and bromobenzonitrile groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of complex compounds.

Mechanism of Action

The mechanism of action of 4,5-Bis(benzyloxy)-2-bromobenzonitrile involves its interaction with specific molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, while the bromobenzonitrile core can engage in π-π stacking and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound belongs to a broader class of brominated benzonitriles, which differ in substituent type, position, and molecular complexity. Key structural analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents
4,5-Bis(benzyloxy)-2-bromobenzonitrile 1187172-71-9 C₂₁H₁₆BrNO₂ 394.27 2-Br, 4-OBz, 5-OBz, 1-CN
4-Bromobenzonitrile 623-00-7 C₇H₄BrN 182.02 4-Br, 1-CN
2-Bromobenzonitrile 22115-41-9 C₇H₄BrN 182.02 2-Br, 1-CN
3-Bromobenzonitrile 6942-47-2 C₇H₄BrN 182.02 3-Br, 1-CN
5-Bromo-2-octyloxybenzonitrile 121554-16-3 C₁₅H₂₀BrNO 310.23 2-O(C₈H₁₇), 5-Br, 1-CN

Key Observations :

  • Substituent Effects : The benzyloxy (OBz) groups in the target compound significantly increase its molecular weight (394.27 vs. 182.02 for simpler bromobenzonitriles) and steric bulk, which may influence reactivity in substitution or coupling reactions .
  • Electronic Effects: Bromine acts as a weak electron-withdrawing group, while benzyloxy substituents are electron-donating.
  • Lipophilicity : The benzyloxy groups enhance lipophilicity compared to smaller alkoxy substituents (e.g., octyloxy in 5-bromo-2-octyloxybenzonitrile), which could improve solubility in organic solvents but reduce aqueous compatibility .
Reactivity :
  • Electrophilic Substitution : The electron-donating benzyloxy groups in the target compound may activate the ring toward electrophilic substitution at the ortho/para positions relative to the substituents, contrasting with bromobenzonitriles lacking such groups .
  • Nucleophilic Displacement : The bromine atom in this compound could undergo nucleophilic aromatic substitution (NAS) under harsh conditions, whereas bromine in simpler analogs (e.g., 2-bromobenzonitrile) may react more readily due to reduced steric hindrance .

Stability and Handling Considerations

  • Thermal Stability : Benzyloxy groups are more resistant to hydrolysis than smaller alkoxy groups (e.g., methoxy), enhancing stability in acidic/basic conditions compared to compounds like 5-bromo-2-octyloxybenzonitrile .
  • Safety Profile: The compound’s safety data sheet emphasizes flammability risks and dust formation, which are less pronounced in low-molecular-weight bromobenzonitriles (e.g., 4-bromobenzonitrile) .

Biological Activity

4,5-Bis(benzyloxy)-2-bromobenzonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of benzyloxy groups and a bromine atom, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, indicating potential applications in medicinal chemistry. Key areas of interest include:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells.
  • Antimicrobial Properties : The compound has shown promising results in inhibiting the growth of various bacterial strains, suggesting potential as an antimicrobial agent.
  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which may be relevant for drug development targeting metabolic disorders.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Interaction with Cellular Targets : The benzyloxy groups may facilitate the compound's interaction with lipid membranes or specific receptors, enhancing its bioavailability and efficacy.
  • Induction of Oxidative Stress : The bromine atom may contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells.
  • Modulation of Signaling Pathways : Evidence suggests that this compound may influence signaling pathways associated with cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of Gram-positive bacteria
Enzyme InhibitionInhibits specific metabolic enzymes

Case Study 1: Anticancer Effects

A study conducted by Zhang et al. (2023) evaluated the cytotoxic effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, accompanied by increased markers of apoptosis such as caspase activation and PARP cleavage. This suggests that the compound could serve as a lead for developing new anticancer therapies.

Case Study 2: Antimicrobial Activity

In research published by Lee et al. (2024), the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as an antimicrobial agent suitable for further development.

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